Cas no 216985-68-1 (4-(2-(Piperidin-2-yl)ethyl)morpholine)

4-(2-(Piperidin-2-yl)ethyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(2-(Piperidin-2-yl)ethyl)morpholine
- 4-(2-piperidin-2-ylethyl)morpholine
- 4-(2-Piperidin-2-yl-ethyl)-morpholine
- Morpholine,4-[2-(2-piperidinyl)ethyl]-
- AKOS016039829
- 4-[2-(piperidin-2-yl)ethyl]morpholine
- FT-0677557
- 4-[2-(2-Piperidinyl)ethyl]morpholine
- F2185-0355
- MFCD00828630
- EN300-1222246
- 4-(2-piperidin-2-yl-ethyl)-morpholine, AldrichCPR
- A878954
- BB 0221310
- AKOS000265613
- VS-09091
- 216985-68-1
- DTXSID30378244
- DB-029278
- BBL029041
- STK499949
- ALBB-005322
-
- MDL: MFCD00828630
- インチ: InChI=1S/C11H22N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h11-12H,1-10H2
- InChIKey: FUJBQZFRRCQXTB-UHFFFAOYSA-N
- ほほえんだ: C1CCNC(C1)CCN2CCOCC2
計算された属性
- せいみつぶんしりょう: 198.17300
- どういたいしつりょう: 198.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- PSA: 24.50000
- LogP: 1.11750
4-(2-(Piperidin-2-yl)ethyl)morpholine セキュリティ情報
- 危険カテゴリコード: 22
-
危険物標識:
- 危険レベル:IRRITANT
4-(2-(Piperidin-2-yl)ethyl)morpholine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(2-(Piperidin-2-yl)ethyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2185-0355-2.5g |
4-(2-(piperidin-2-yl)ethyl)morpholine |
216985-68-1 | 95%+ | 2.5g |
$298.0 | 2023-09-06 | |
Enamine | EN300-1222246-0.1g |
4-[2-(piperidin-2-yl)ethyl]morpholine |
216985-68-1 | 0.1g |
$1283.0 | 2023-07-10 | ||
Chemenu | CM281297-1g |
4-(2-(Piperidin-2-yl)ethyl)morpholine |
216985-68-1 | 95% | 1g |
$86 | 2023-01-09 | |
TRC | B448888-50mg |
4-(2-Piperidin-2-ylethyl)morpholine |
216985-68-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B448888-100mg |
4-(2-Piperidin-2-ylethyl)morpholine |
216985-68-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
Enamine | EN300-1222246-10.0g |
4-[2-(piperidin-2-yl)ethyl]morpholine |
216985-68-1 | 10.0g |
$6266.0 | 2023-07-10 | ||
Life Chemicals | F2185-0355-1g |
4-(2-(piperidin-2-yl)ethyl)morpholine |
216985-68-1 | 95%+ | 1g |
$149.0 | 2023-09-06 | |
Life Chemicals | F2185-0355-5g |
4-(2-(piperidin-2-yl)ethyl)morpholine |
216985-68-1 | 95%+ | 5g |
$447.0 | 2023-09-06 | |
Life Chemicals | F2185-0355-10g |
4-(2-(piperidin-2-yl)ethyl)morpholine |
216985-68-1 | 95%+ | 10g |
$626.0 | 2023-09-06 | |
Fluorochem | 032057-10g |
4-(2-Piperidin-2-yl-ethyl)-morpholine |
216985-68-1 | 95% | 10g |
£280.00 | 2022-03-01 |
4-(2-(Piperidin-2-yl)ethyl)morpholine 関連文献
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
4-(2-(Piperidin-2-yl)ethyl)morpholineに関する追加情報
Recent Advances in the Study of 4-(2-(Piperidin-2-yl)ethyl)morpholine (CAS: 216985-68-1) in Chemical Biology and Pharmaceutical Research
The compound 4-(2-(Piperidin-2-yl)ethyl)morpholine (CAS: 216985-68-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a versatile scaffold in medicinal chemistry, particularly in the development of novel central nervous system (CNS) therapeutics.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and optimization of 4-(2-(Piperidin-2-yl)ethyl)morpholine derivatives for their binding affinity to sigma-1 and sigma-2 receptors. The study demonstrated that modifications to the morpholine and piperidine rings could significantly enhance receptor selectivity, making this compound a promising candidate for treating neuropathic pain and neurodegenerative diseases. The researchers employed molecular docking and in vitro binding assays to validate their findings, providing a robust foundation for future drug development efforts.
Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters in early 2024, investigated the compound's potential as an inhibitor of monoamine oxidase B (MAO-B). The researchers synthesized a series of analogs and evaluated their enzymatic inhibition profiles, identifying 4-(2-(Piperidin-2-yl)ethyl)morpholine as a potent and selective MAO-B inhibitor with minimal off-target effects. This discovery opens new avenues for treating Parkinson's disease and other disorders associated with dopamine dysregulation.
Beyond its CNS applications, recent research has also explored the compound's utility in oncology. A preprint from mid-2024 (available on ChemRxiv) reported that 4-(2-(Piperidin-2-yl)ethyl)morpholine derivatives exhibit promising activity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study utilized high-throughput screening and proteomic analysis to elucidate the compound's mechanism of action, which appears to involve disruption of mitochondrial function and induction of apoptosis.
From a chemical perspective, advances in the scalable synthesis of 4-(2-(Piperidin-2-yl)ethyl)morpholine have been reported in Organic Process Research & Development. The 2023 publication described a novel catalytic asymmetric synthesis route that improves yield and enantiomeric purity, addressing previous challenges in large-scale production. This methodological breakthrough is expected to facilitate further preclinical and clinical investigations of this compound class.
In conclusion, the growing body of research on 4-(2-(Piperidin-2-yl)ethyl)morpholine (216985-68-1) underscores its potential as a multifaceted pharmacophore with applications ranging from CNS disorders to cancer therapeutics. The compound's structural flexibility allows for extensive derivatization, enabling researchers to fine-tune its pharmacological properties. As investigations progress into clinical stages, this molecule may emerge as a valuable addition to the medicinal chemistry toolkit, offering new treatment options for challenging medical conditions.
216985-68-1 (4-(2-(Piperidin-2-yl)ethyl)morpholine) 関連製品
- 776329-10-3(3-morpholin-4-ylbutan-1-amine)
- 6425-41-8(4-Cyclohexylmorpholine)
- 39198-79-3(4-Cycloheptylmorpholine)
- 39198-78-2(4-Cyclopentylmorpholine)
- 53617-35-9(4-(piperidin-4-yl)morpholine)
- 18247-01-3(4-(morpholin-4-yl)butan-2-amine)
- 2567502-72-9(4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride)
- 1340115-97-0(1-(aminomethyl)-3-ethylcyclohexan-1-ol)
- 2580232-14-8(tert-butyl 5-oxa-2-azaspiro3.5nonane-6-carboxylate)
- 1803674-13-6(2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine)
